Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group, a methylsulfonyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, leading to different functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Methylthio derivatives.
Hydrolysis: 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylic acid.
Scientific Research Applications
Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylic acid
- tert-butyl 5-chloro-2-methylthio-pyrimidine-4-carboxylate
- tert-butyl 5-bromo-2-methylsulfonyl-pyrimidine-4-carboxylate
Uniqueness
Tert-butyl 5-chloro-2-methylsulfonyl-pyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H13ClN2O4S |
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Molecular Weight |
292.74 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-8(14)7-6(11)5-12-9(13-7)18(4,15)16/h5H,1-4H3 |
InChI Key |
GOTUKDKSSIVJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
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